3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving indole and pyrrole derivatives.
Functionalization: Introduction of the 4-ethoxybenzoyl and morpholin-4-yl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxybenzoyl and morpholin-4-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions involving nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield ketones, while reduction would yield alcohols.
Scientific Research Applications
3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Shares the morpholin-4-yl group and benzaldehyde moiety.
2-Bromo-3-(morpholin-4-yl) derivatives: Similar in having the morpholin-4-yl group but differ in other functional groups.
Uniqueness
The uniqueness of 3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its spirocyclic structure and the combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C27H29N3O6 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4'E)-4'-[(4-ethoxyphenyl)-hydroxymethylidene]-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H29N3O6/c1-3-36-19-10-8-18(9-11-19)23(31)22-24(32)25(33)30(13-12-29-14-16-35-17-15-29)27(22)20-6-4-5-7-21(20)28(2)26(27)34/h4-11,31H,3,12-17H2,1-2H3/b23-22- |
InChI Key |
XEKGBWCXBDWDDH-FCQUAONHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCN5CCOCC5)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCN5CCOCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.